N-[2-methyl-1-(4-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide
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Overview
Description
Preparation Methods
The synthesis of N-[2-methyl-1-(4-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide involves multiple steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized through the reaction of a thiourea derivative with a haloketone under basic conditions.
Aniline Derivative Preparation: The aniline derivative is prepared by reacting 4-methylaniline with an appropriate acylating agent.
Chemical Reactions Analysis
N-[2-methyl-1-(4-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Scientific Research Applications
N-[2-methyl-1-(4-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[2-methyl-1-(4-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes, potentially inhibiting or activating them.
Comparison with Similar Compounds
N-[2-methyl-1-(4-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide can be compared with similar compounds such as:
N-[2-methyl-1-(4-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamide: This compound has a similar structure but with an acetamide group instead of a benzamide group, leading to different chemical and biological properties.
N-[2-methyl-1-(4-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)butyramide: This compound features a butyramide group, which may affect its solubility and reactivity compared to the benzamide derivative.
Properties
CAS No. |
489434-31-3 |
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Molecular Formula |
C27H27N3O3S |
Molecular Weight |
473.6 g/mol |
IUPAC Name |
N-[2-methyl-1-(4-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide |
InChI |
InChI=1S/C27H27N3O3S/c1-18-12-14-21(15-13-18)28-26(33)27(2,3)29-24(32)20-10-7-11-22(16-20)30-23(31)17-34-25(30)19-8-5-4-6-9-19/h4-16,25H,17H2,1-3H3,(H,28,33)(H,29,32) |
InChI Key |
RPQYGEZOFHYZLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)(C)NC(=O)C2=CC(=CC=C2)N3C(SCC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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